Diethyl methyl(phenyl)malonate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-methyl-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-12(15)14(3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUIOHXCGVQYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187620 | |
| Record name | Diethyl methyl(phenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34009-61-5 | |
| Record name | Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34009-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl methyl(phenyl)malonate | |
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| Record name | NSC147481 | |
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| Record name | Diethyl methyl(phenyl)malonate | |
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| Record name | Diethyl methyl(phenyl)malonate | |
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| Record name | Diethyl methyl(phenyl)malonate | |
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Synthetic Methodologies and Strategies for Diethyl Methyl Phenyl Malonate
Alkylation Approaches to Diethyl Methyl(phenyl)malonate
A common and direct method for synthesizing this compound is through the alkylation of diethyl phenylmalonate. This process involves the formation of a nucleophilic enolate from the starting malonic ester, followed by its reaction with a methylating agent.
Enolate Formation from Diethyl Phenylmalonate Precursors
The initial and crucial step in the alkylation of diethyl phenylmalonate is the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. This is typically achieved by treating diethyl phenylmalonate with a suitable base. The presence of two electron-withdrawing ester groups makes the α-hydrogen sufficiently acidic (pKa ≈ 12.6 in diethyl malonate) to be removed by a moderately strong base. libretexts.org
Commonly used bases for this purpose include sodium ethoxide (NaOEt) in an ethanol (B145695) solvent. google.com The choice of the corresponding alkoxide as the base is strategic to prevent transesterification reactions, which could occur if a different alkoxide were used. libretexts.org The resulting enolate is a potent nucleophile, ready to react with an electrophile.
Alkylation Reactions with Methyl Halides and Related Methylating Agents
Once the enolate of diethyl phenylmalonate is generated, it undergoes a nucleophilic substitution reaction (SN2) with a methylating agent. Methyl halides, such as methyl iodide or methyl bromide, are frequently employed for this purpose. google.com The reaction proceeds by the enolate attacking the electrophilic carbon of the methyl halide, displacing the halide ion and forming the C-C bond, resulting in this compound.
Other methylating agents, such as dimethyl carbonate (DMC), have also been utilized. scispace.com DMC is considered a greener alternative to traditional alkylating agents. scispace.com
The efficiency of the alkylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the methylating agent. For instance, using a strong base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can drive the enolate formation to completion. stackexchange.com However, yields can sometimes be modest, suggesting that the stability and steric hindrance of the enolate can play a significant role. stackexchange.com
Reaction temperature is another critical parameter. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. For example, a patented method describes the ethylation of diethyl phenylmalonate using sodium ethoxide and ethyl bromide with heating at 95-100°C for several hours. google.com In some cases, lower temperatures are employed to improve selectivity and minimize side reactions. frontiersin.org
The addition of a catalyst, such as potassium iodide (KI), can sometimes enhance the rate of alkylation with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide. stackexchange.com Phase-transfer catalysis (PTC) has also been explored for the alkylation of malonic esters, offering a method that can sometimes improve yields and enantioselectivity in chiral syntheses. frontiersin.orgfrontiersin.orgnih.gov
Table 1: Examples of Alkylation Conditions for Substituted Malonates
| Starting Material | Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
| Diethyl phenylmalonate | Sodium ethoxide | Ethyl bromide | Diethyl carbonate | 95-100 | 79 |
| Diethyl phenylmalonate | Sodium hydride | 1-Bromopentane | DMF or THF | Not specified | <30 |
| Diethyl malonate | Sodium ethoxide | Benzyl chloride | Not specified | Not specified | Not specified |
| α-Methyl Meldrum's acid derivative | 50% KOH | Benzyl bromide | Toluene (B28343) | -40 | 75 |
This table presents a selection of reported reaction conditions and may not be exhaustive.
When the alkylation of a malonic ester derivative can lead to the formation of a new stereocenter, controlling the stereochemical outcome becomes a significant challenge. In the case of forming this compound from diethyl phenylmalonate, a prochiral enolate is formed, and its reaction with a methylating agent will typically result in a racemic mixture of the (R) and (S) enantiomers.
Achieving stereochemical control often requires the use of chiral auxiliaries or chiral phase-transfer catalysts. While specific studies on the enantioselective methylation of diethyl phenylmalonate are not extensively detailed in the provided context, related research on the enantioselective alkylation of similar malonate substrates highlights the strategies employed. For instance, the use of chiral phase-transfer catalysts derived from Cinchona alkaloids has been shown to induce high enantioselectivity in the alkylation of α-alkylmalonates. frontiersin.orgfrontiersin.orgnih.gov The choice of base, solvent, and reaction temperature are critical parameters that need to be carefully optimized to achieve high enantiomeric excess (ee). frontiersin.orgnih.gov
Palladium-Catalyzed Synthetic Routes to Diethyl Alkyl(phenyl)malonates
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of arylmalonates. These methods can overcome some of the limitations of traditional SNAr reactions, particularly with less reactive aryl halides. wikipedia.orgaskfilo.com
The palladium-catalyzed α-arylation of diethyl malonate with aryl halides, such as bromobenzene (B47551), provides a direct route to diethyl phenylmalonate. askfilo.comchemicalbook.com This reaction typically employs a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), in combination with a suitable phosphine (B1218219) ligand, like di-tert-butyl(neopentyl)phosphine (DTBNpP), and a base like sodium hydride. chemicalbook.com The reaction of diethyl malonate with aryl bromides can be carried out in a solvent like toluene at elevated temperatures, for example, 70°C, to afford the corresponding diethyl arylmalonate in good yields. chemicalbook.com
Once diethyl phenylmalonate is synthesized, it can then be methylated as described in the alkylation section. Alternatively, a one-pot procedure involving the palladium-catalyzed arylation followed by in situ alkylation could be envisioned. Research has shown that palladium-catalyzed reactions of aryl halides with diethyl malonate can be followed by subsequent alkylation in the same pot by using an excess of base. nih.gov
Palladium catalysis has also been instrumental in the synthesis of more complex structures derived from diethyl alkyl(phenyl)malonates. For instance, palladium-catalyzed carboannulation or carbonylative cyclization of diethyl 2-(2-(1-alkynyl)phenyl)malonates with aryl halides can lead to the formation of highly substituted indenes. acs.orgacs.orgnih.gov
Copper-Mediated Arylation Strategies for Substituted Diethyl Malonates
The arylation of malonates, a key step in forming compounds like diethyl phenylmalonate (a precursor to the title compound), has traditionally been challenging. acs.org Early methods often required harsh reaction conditions, such as high temperatures, and the use of stoichiometric or even excess amounts of copper salts, which limited their scope and practicality. acs.orgacs.org However, the development of copper-catalyzed systems with specific ligands has provided milder and more general routes for the synthesis of α-aryl malonates. acs.orgorganic-chemistry.orgnih.gov
A significant advancement involves the use of catalytic amounts of copper(I) iodide (CuI) with a suitable ligand. One highly effective method employs 2-phenylphenol (B1666276) as a ligand for the coupling of aryl iodides with diethyl malonate. organic-chemistry.orgnih.gov This reaction proceeds smoothly in the presence of cesium carbonate (Cs₂CO₃) as a base, affording α-aryl malonates in good to excellent yields under relatively mild conditions (e.g., 70 °C in THF). acs.orgorganic-chemistry.org This system displays broad functional group tolerance, working well with electron-rich, electron-poor, and heterocyclic aryl iodides. acs.orgorganic-chemistry.org The use of 2-phenylphenol is critical, as it is believed to prevent product decomposition and other side reactions. organic-chemistry.org A two-fold excess of diethyl malonate is typically used to drive the reaction to completion. acs.org
| Aryl Iodide | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Iodobenzene | 2-Phenylphenol | 5 mol% CuI | Cs₂CO₃ | THF | 70 | 22 | 88 | acs.org |
| 4-Iodotoluene | 2-Phenylphenol | 5 mol% CuI | Cs₂CO₃ | THF | 70 | 23 | 99 | acs.org |
| 4-Iodoanisole | 2-Phenylphenol | 5 mol% CuI | Cs₂CO₃ | THF | 70 | 25 | 95 | acs.org |
| 2-Iodoisopropylbenzene | 2-Phenylphenol | 10 mol% CuI | Cs₂CO₃ | THF | 70 | 24 | 93 | acs.org |
| 3-Iodopyridine | 2-Phenylphenol | 5 mol% CuI | Cs₂CO₃ | THF | 70 | 25 | 84 | acs.org |
Another powerful strategy, an Ullmann-type coupling, facilitates the arylation of diethyl malonate using more readily available aryl bromides. thieme-connect.com This method utilizes a catalyst system of copper(I) iodide with 1,3-benzoxazole as the ligand and potassium phosphate (B84403) (K₃PO₄) as the base in DMSO at 50 °C. thieme-connect.comsci-hub.se The choice of 1,3-benzoxazole as the ligand was found to be superior to other N,N- and N,O-bidentate ligands, providing the desired products in high yields within shorter reaction times (3-9 hours). thieme-connect.comsci-hub.se This protocol also demonstrates good functional group tolerance, including methoxy, acetyl, cyano, and nitro groups. thieme-connect.comuq.edu.au
| Aryl Bromide | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 3-Bromopyridine | 1,3-Benzoxazole | 10 mol% CuI | K₃PO₄ | DMSO | 50 | 3 | 86 | thieme-connect.com |
| Bromobenzene | 1,3-Benzoxazole | 10 mol% CuI | K₃PO₄ | DMSO | 50 | 5 | 81 | thieme-connect.com |
| 4-Bromoacetophenone | 1,3-Benzoxazole | 10 mol% CuI | K₃PO₄ | DMSO | 50 | 4 | 92 | thieme-connect.com |
| 4-Bromobenzonitrile | 1,3-Benzoxazole | 10 mol% CuI | K₃PO₄ | DMSO | 50 | 3 | 95 | thieme-connect.com |
| 1-Bromo-4-nitrobenzene | 1,3-Benzoxazole | 10 mol% CuI | K₃PO₄ | DMSO | 50 | 3 | 94 | thieme-connect.com |
Continuous Flow Synthesis of Alpha-Substituted Malonates
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including alpha-substituted malonates. acs.org Benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and easier scalability. acs.orgnih.gov For industrial production, transitioning from batch to continuous operation can dramatically reduce production time and energy consumption. researchgate.netresearchgate.net
Integration of Methylation Steps in Flow Systems
The synthesis of this compound requires both a methylation and a phenylation step. Integrating these C-C bond-forming reactions into a continuous flow process is a key goal for efficient manufacturing.
The methylation of active methylene (B1212753) compounds like diethyl malonate has been successfully demonstrated in flow systems. One approach is a gas-liquid phase transfer catalysis (GL-PTC) process, which can achieve highly selective monomethylation. unive.it In this system, an environmentally preferred methylating agent like dimethyl carbonate is used with a polyethylene (B3416737) glycol (PEG) catalyst and a weak base such as potassium carbonate. unive.it The reaction can be run at high temperatures (160-180 °C) with short residence times, leading to high conversion and selectivity. unive.it
A patented method for the continuous synthesis of diethyl methylmalonate involves the continuous cyanation of 2-chloropropionic acid, followed by esterification with ethanol under acidic conditions to yield the final product after purification. google.com While this route starts from a different precursor, it highlights the industrial interest in continuous processes for key malonate intermediates.
The subsequent arylation step can also be performed in flow. For example, the enantioselective conjugate addition of diethyl malonate to p-chloro-β-nitrostyrene has been optimized in a flow reactor to produce a precursor for the pharmaceutical baclofen. nih.gov In this case, using an excess of diethyl malonate as the solvent and optimizing the residence time and temperature (30 minutes at 80 °C) led to a 98% yield. nih.gov Telescoping these individual methylation and arylation flow processes would represent a fully integrated continuous synthesis of this compound.
Process Optimization for High Throughput and Selectivity
Process optimization is critical for making continuous flow synthesis economically viable. Key parameters that are fine-tuned include temperature, pressure, residence time, and reactant concentrations to maximize yield, selectivity, and throughput. researchgate.netresearchgate.net
A detailed study on the synthesis of a closely related compound, diethyl 2-ethyl-2-phenylmalonate, illustrates the profound impact of shifting from batch to continuous processing. researchgate.netresearchgate.net The traditional batch process for this Claisen ester condensation reaction required over 22 hours. researchgate.net By designing a novel continuous reactor, the total time required to produce a single unit of product was reduced from 34 hours to just 5 hours. researchgate.netresearchgate.net This optimization resulted in an approximate 80% reduction in process energy consumption and allowed for the recycling of all solutions used during production. researchgate.netresearchgate.net
| Parameter | Batch Process | Continuous Flow Process | Improvement | Ref |
| Production Time | > 22 hours (reaction) | 5 hours (total process) | > 80% Reduction | researchgate.netresearchgate.net |
| Energy Consumption | High | Reduced by ~80% | Significant Savings | researchgate.netresearchgate.net |
| Solvent/Reagent Use | Batch-wise | Recyclable | Greener Process | researchgate.netresearchgate.net |
| Scalability | Limited | High Throughput | Enhanced Productivity | researchgate.netresearchgate.net |
This example demonstrates that by optimizing the reaction conditions and reactor design, continuous flow processes can achieve not only higher throughput but also operate more economically and sustainably, providing a clear path for the efficient industrial production of complex molecules like this compound. researchgate.netresearchgate.net
Mechanistic Investigations of Diethyl Methyl Phenyl Malonate Transformations
Reaction Mechanism Elucidation for Alpha-Alkylation Processes
Alpha-alkylation is a cornerstone of malonic ester synthesis, allowing for the formation of new carbon-carbon bonds at the alpha-carbon. The process begins with the formation of a nucleophilic enolate, which subsequently attacks an electrophile.
The formation of an enolate is the critical first step in the alkylation of diethyl phenylmalonate to introduce a methyl group. This acid-base reaction is facilitated by the notable acidity of the proton on the alpha-carbon. ucalgary.ca The two adjacent electron-withdrawing ester groups stabilize the conjugate base, lowering the pKa of the alpha-hydrogen to approximately 13. ucalgary.calibretexts.org This acidity allows for essentially complete deprotonation by a moderately strong base. ucalgary.ca
Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this purpose. libretexts.orgwikipedia.org The ethoxide ion removes the alpha-proton to form a resonance-stabilized enolate. jove.com The negative charge of this enolate is delocalized across the alpha-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability and subsequent reactivity. fiveable.me The choice of an alkoxide base that matches the ester's alcohol component (i.e., ethoxide for ethyl esters) is a standard practice to prevent transesterification side reactions. wikipedia.org
Table 1: Acidity of α-Protons in Carbonyl Compounds
| Compound | Structure | pKa |
|---|---|---|
| Ethane | CH₃-CH₃ | ~50 |
| Acetone | CH₃(CO)CH₃ | ~19 |
| Ethyl Acetate | CH₃(CO)OCH₂CH₃ | ~25 |
| Diethyl Malonate | CH₂(COOCH₂CH₃)₂ | ~13 |
This table illustrates the significant increase in acidity of the α-hydrogen in diethyl malonate compared to other carbonyl compounds, facilitating enolate formation.
Once formed, the enolate of diethyl phenylmalonate acts as a potent carbon nucleophile. masterorganicchemistry.com The alkylation step proceeds via a nucleophilic substitution reaction, typically with an alkyl halide like methyl iodide. The mechanism for this transformation is a classic bimolecular nucleophilic substitution (SN2) pathway. jove.comorganicchemistrytutor.com
In this SN2 reaction, the nucleophilic alpha-carbon of the enolate attacks the electrophilic carbon of the methyl halide, displacing the halide leaving group in a single, concerted step. organicchemistrytutor.com This reaction results in the formation of a new carbon-carbon bond, yielding diethyl methyl(phenyl)malonate. The efficiency of this pathway is highest for methyl and primary alkyl halides. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they tend to favor elimination reactions. organicchemistrytutor.com
While aryl halides like bromobenzene (B47551) are generally inert to this type of SN2 reaction, specialized catalytic systems, for instance using palladium or copper, have been developed to facilitate the arylation of malonate enolates, demonstrating alternative nucleophilic pathways. wikipedia.orgaskfilo.comnih.gov
Mechanistic Studies of Decarboxylation Pathways of this compound Derivatives
A key transformation of alkylated malonic esters is decarboxylation, the removal of a carboxyl group as carbon dioxide. This process does not occur directly on the ester. It requires a preliminary step: the hydrolysis of both ester groups to form a substituted malonic acid derivative. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This hydrolysis can be achieved under either acidic or basic conditions. organicchemistrytutor.com The resulting β-dicarboxylic acid is the species that undergoes decarboxylation. jove.com
Upon heating, substituted malonic acids, such as methyl(phenyl)malonic acid, readily undergo decarboxylation. wikipedia.orgpatsnap.com The mechanism involves the formation of a cyclic, six-membered transition state. jove.com In this transition state, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while a C-C bond cleaves to release carbon dioxide and form an enol intermediate. jove.com
This enol rapidly tautomerizes to the more stable keto form, which in this case is the final substituted carboxylic acid product (e.g., 2-phenylpropanoic acid). jove.compatsnap.com This concerted process is characteristic of molecules with a carbonyl group beta to a carboxylic acid function. libretexts.org
The decarboxylation process can also be carried out under acidic conditions, often combining the hydrolysis and decarboxylation steps into a single procedure. Refluxing an alkylated diethyl malonate with a strong aqueous acid, such as hydrochloric acid or hydrobromic acid, first catalyzes the hydrolysis of the ester groups to the dicarboxylic acid. organicchemistrytutor.comnih.gov
The continued presence of acid and heat then facilitates the decarboxylation of the intermediate malonic acid. nih.gov While the fundamental mechanism still involves the β-dicarboxylic acid intermediate and its propensity to lose CO₂, the acidic environment ensures the protonation states of the intermediates are appropriate for the reaction to proceed efficiently. Studies on related compounds, like diethyl 2-(perfluorophenyl)malonate, have shown that vigorous hydrolysis with an HBr and acetic acid mixture leads directly to the decarboxylated acetic acid derivative in good yield. nih.gov
Computational Studies on Reaction Pathways Involving this compound
Computational chemistry offers powerful tools for investigating the intricate details of reaction mechanisms, including those involving this compound. Using methods such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and visualize their three-dimensional structures. mdpi.com
For the alpha-alkylation process, computational studies can map the potential energy surface for enolate formation with different bases, providing insight into kinetic versus thermodynamic control. For instance, calculations can compare the activation barriers for deprotonating different sites on an unsymmetrical ketone, a principle applicable to substituted malonates. youtube.com Furthermore, the SN2 transition state for the nucleophilic attack of the enolate on an alkyl halide can be modeled to understand steric and electronic effects on the reaction rate.
In the context of decarboxylation, computational methods can precisely calculate the geometry and energy of the six-membered cyclic transition state, confirming its viability and determining the activation energy for the reaction. nih.gov Such studies can also explore alternative or competing pathways, such as fragmentation reactions observed in complex malonate derivatives. nih.gov While specific computational studies focusing solely on this compound are not widely detailed, the application of these theoretical methods to similar catalytic and synthetic processes is well-established. mdpi.com These studies provide a molecular-level understanding that complements experimental findings, aiding in the optimization of reaction conditions and the design of new synthetic strategies. mdpi.comnih.gov
Density Functional Theory (DFT) Calculations for Transition States
While specific Density Functional Theory (DFT) calculations for the transition states of this compound transformations are not extensively documented in publicly available research, the application of DFT to analogous systems, such as the decarboxylation of malonic acid, provides a framework for understanding the potential insights such studies could offer. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which can elucidate reaction mechanisms, geometries of transition states, and activation energies.
For a hypothetical transformation of this compound, DFT calculations would typically be employed to model the potential energy surface of the reaction. This would involve identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state structure connecting them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
In the context of the decarboxylation of a related compound, malonic acid, DFT studies have been used to compare different proposed mechanisms. researchgate.net These calculations can determine the relative energies of various transition states, thereby identifying the most energetically favorable reaction pathway. For example, a study might compare a six-membered ring transition state to a four-membered ring transition state for the loss of carbon dioxide. The calculated activation energies for each pathway would provide strong evidence for the operative mechanism.
The choice of functional and basis set is a critical aspect of DFT calculations that significantly influences the accuracy of the results. Different functionals, which are approximations of the exchange-correlation energy, may be more suitable for certain types of reactions. Similarly, the basis set, which describes the atomic orbitals, must be sufficiently large to accurately model the electronic structure of the system.
A theoretical study on the acid-catalyzed esterification of methanol (B129727) with acetic acid and its derivatives utilized DFT to investigate the reaction mechanism, which involved the formation of a cyclic pre-reaction complex and a six-membered ring transition state. researchgate.net This approach highlights how DFT can be used to understand the intricacies of ester transformations, which are relevant to the reactivity of this compound.
Should DFT studies be applied to this compound, they could provide valuable data on the energetics of various potential transformations, such as hydrolysis, decarboxylation, or other synthetic modifications. The table below illustrates the type of data that could be generated from such a hypothetical DFT study on a generic transformation.
| Transformation Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| Pathway A | Six-membered ring | 25.4 |
| Pathway B | Four-membered ring | 32.1 |
| Pathway C | Concerted mechanism | 28.9 |
This table is a hypothetical representation of data that could be obtained from DFT calculations on the transformations of this compound.
Solvation Model Simulations in Mechanistic Studies
Solvation plays a crucial role in the kinetics and thermodynamics of chemical reactions in solution. Solvation model simulations are computational methods used to account for the effects of the solvent on the reacting molecules. These models are often used in conjunction with quantum mechanical calculations, such as DFT, to provide a more accurate description of reaction mechanisms in a condensed phase.
For transformations of this compound, which would typically be carried out in a solvent, the inclusion of a solvation model is essential for obtaining meaningful computational results. There are two main types of solvation models: explicit and implicit.
Explicit solvation models involve the inclusion of a number of individual solvent molecules in the calculation. This approach can provide a detailed picture of the specific interactions between the solute and the solvent molecules, such as hydrogen bonding. However, it is computationally very expensive, limiting its application to relatively small systems.
Implicit solvation models (also known as continuum models) represent the solvent as a continuous medium with a given dielectric constant. This approach is less computationally demanding and is widely used for larger systems. The solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Solvation Model based on Density (SMD) is an example of a widely used implicit solvation model.
In the study of the decarboxylation of malonic acid, for instance, computational investigations have been performed in both the gas phase and in aqueous solution using a continuum model to understand the solvent effect on the reaction rate and mechanism. researchgate.net Such studies have shown that the nature of the solvent can significantly alter the activation energy of the reaction. researchgate.net
A study on the hydrolysis of methyl formate, a simple ester, employed Car-Parrinello molecular dynamics simulations to model the reaction in neutral water. researchgate.net This work highlighted a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water, demonstrating the complex role the solvent can play in a reaction mechanism. researchgate.netnih.gov
For a transformation of this compound, a solvation model simulation could be used to predict how the reaction rate would change in different solvents. The table below provides a hypothetical example of how the calculated activation energy for a generic reaction could vary with the solvent.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 35.2 |
| Toluene (B28343) | 2.4 | 30.1 |
| Methanol | 33 | 24.5 |
| Water | 78.4 | 22.8 |
This table is a hypothetical representation of data from a solvation model simulation on a transformation of this compound.
Hydrolytic Mechanisms of this compound Derivatives
Ester Cleavage Pathways in Complex Substituted Malonates
The hydrolysis of this compound derivatives can proceed through various ester cleavage pathways, which are influenced by the specific substitution pattern of the malonate and the reaction conditions. A detailed investigation into the hydrolytic mechanism of a complex derivative, diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate, provides significant insights into these pathways.
In this particular study, it was observed that the hydrolysis did not occur via a simple cleavage of the primary ester linkage. researchgate.net This was concluded from an experiment where the incubation of the compound in human liver microsomes in the presence of H₂¹⁸O did not lead to the incorporation of ¹⁸O into the resulting carboxylic acid metabolite. researchgate.net This finding ruled out a direct hydrolytic cleavage of the ester group as the primary pathway.
Instead, the evidence pointed towards a more complex mechanism initiated by the hydrolysis of one of the pendant ethyl ester groups of the malonate moiety. researchgate.net This initial ester cleavage is a crucial step that sets the stage for the subsequent fragmentation of the molecule.
The resistance of an analogous compound, where the diethyl-2-phenylmalonate motif was replaced with an N,N-diethyl-2-phenylmalonamide substituent, to this hydrolytic cleavage further supported the proposed mechanism. researchgate.net This suggests that the presence of the malonate esters is essential for this specific hydrolytic pathway.
Decarboxylative Fragmentation Mechanisms
Following the initial hydrolysis of one of the malonate's ethyl esters, a decarboxylative fragmentation mechanism has been proposed for complex this compound derivatives. researchgate.net This pathway involves the spontaneous decarboxylation of the resulting malonic acid monoester intermediate.
The characterization of atropic acid (2-phenylacrylic acid) as a metabolite in the microsomal incubations of diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate was a key piece of evidence for this mechanism. researchgate.net The formation of atropic acid is consistent with the initial hydrolysis of a malonate ester group, followed by decarboxylation and subsequent fragmentation. researchgate.net
This decarboxylative fragmentation leads to the formation of the final carboxylic acid metabolite and the liberation of an electrophilic acrylate (B77674) species. researchgate.net The presence of glutathione (B108866) conjugates of atropic acid and its ethyl ester in incubations supplemented with glutathione further corroborates the formation of this reactive intermediate. researchgate.net
An additional piece of evidence supporting this fragmentation pathway came from studies on a related compound, diethyl 2-(2-(2-(3-(dimethylcarbamoyl)-4-(4'-trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)ethyl)-2-phenylmalonate, which contains an additional methylene (B1212753) group. researchgate.net This structural modification prevents the molecule from undergoing hydrolysis via the fragmentation pathway, and as expected, it was found to be resistant to this type of degradation. researchgate.net
The proposed hydrolytic pathway involving initial ester hydrolysis followed by decarboxylative fragmentation is summarized in the following table:
| Step | Description | Key Evidence |
| 1. Initial Hydrolysis | Hydrolysis of one of the pendant ethyl ester groups of the malonate moiety. | Lack of ¹⁸O incorporation in the final product from H₂¹⁸O. researchgate.net |
| 2. Decarboxylation | Spontaneous loss of carbon dioxide from the malonic acid monoester intermediate. | Characterization of atropic acid as a metabolite. researchgate.net |
| 3. Fragmentation | Cleavage of the molecule to form the final carboxylic acid metabolite and an electrophilic acrylate species. | Observation of glutathione conjugates of atropic acid and its ethyl ester. researchgate.net |
Reactivity and Transformation Pathways of Diethyl Methyl Phenyl Malonate
Alkylation Reactions Beyond Initial Methylation
While diethyl methyl(phenyl)malonate already possesses a methyl group at the α-carbon, the initial alkylation of a malonic ester does not preclude further functionalization at this position. The presence of two ester groups sufficiently acidifies the remaining α-hydrogen, allowing for its removal by a strong base to form a nucleophilic enolate. This enolate can then react with an additional alkylating agent.
However, the introduction of a second alkyl group onto the already substituted α-carbon of this compound to form a quaternary center with two different alkyl substituents is a common synthetic strategy. This sequential alkylation is a cornerstone in the synthesis of various compounds, including certain barbiturates. For instance, in the synthesis of phenobarbital, diethyl phenylmalonate is first alkylated with an ethyl group to form diethyl ethyl(phenyl)malonate, which is structurally analogous to a further alkylation product of this compound. thaiscience.infohooghlywomenscollege.ac.inslideshare.net
The general reaction proceeds by treating this compound with a strong base, such as sodium ethoxide, to generate the corresponding enolate. Subsequent reaction with an alkyl halide, for example, ethyl bromide, introduces the second alkyl group at the α-carbon. google.com
Table 1: Representative Alkylation Reaction of a Substituted Diethyl Phenylmalonate
| Starting Material | Base | Alkylating Agent | Product |
| Diethyl phenylmalonate | Sodium Ethoxide | Ethyl Bromide | Diethyl ethyl(phenyl)malonate |
Arylation Reactions of the Malonate Alpha-Carbon
The introduction of a second aryl group at the α-carbon of this compound can be achieved through modern cross-coupling reactions. Palladium- and copper-catalyzed α-arylation reactions have become powerful methods for forming carbon-carbon bonds between an enolate and an aryl halide. organic-chemistry.orgnih.govresearchgate.net These methods are often milder and more functional-group tolerant than classical approaches.
In a typical palladium-catalyzed α-arylation, a palladium catalyst, often in combination with a bulky, electron-rich phosphine (B1218219) ligand, facilitates the coupling of the malonate enolate with an aryl bromide or chloride. acs.orgnih.gov Similarly, copper-catalyzed systems, often utilizing copper(I) iodide and a suitable ligand like 2-phenylphenol (B1666276) or 2-picolinic acid, can effectively catalyze the arylation of malonates with aryl iodides under mild conditions. organic-chemistry.orgnih.gov These reactions provide a direct route to compounds bearing a diaryl-substituted quaternary carbon center.
Table 2: Catalytic Systems for the α-Arylation of Malonate Esters
| Catalyst System | Aryl Halide | Base | Key Features |
| Palladium(0) with phosphine ligands | Aryl bromides, Aryl chlorides | Strong bases (e.g., NaH, LiHMDS) | High yields and selectivity for monoarylation. nih.govchemicalbook.com |
| Copper(I) Iodide with 2-phenylphenol | Aryl iodides | Cesium Carbonate | Mild reaction conditions and high functional group compatibility. organic-chemistry.orgresearchgate.net |
| Copper(I) Iodide with 2-picolinic acid | Aryl iodides | Cesium Carbonate | Can proceed at room temperature. nih.gov |
Cyclization Reactions Utilizing the Malonate Moiety
The two ester functionalities of this compound are key to its utility in cyclization reactions, particularly in the synthesis of heterocyclic compounds. A prominent example is the condensation reaction with urea (B33335) or its derivatives to form barbiturates. hooghlywomenscollege.ac.inwikipedia.org
In the synthesis of phenobarbital, a structurally related compound, diethyl ethyl(phenyl)malonate is condensed with urea in the presence of a strong base like sodium ethoxide or sodium methoxide. thaiscience.infocmu.ac.th This reaction involves the nucleophilic attack of the deprotonated urea on the carbonyl carbons of the malonate esters, followed by cyclization and elimination of two molecules of ethanol (B145695) to form the six-membered barbiturate (B1230296) ring. This classic reaction highlights the ability of the malonate moiety to act as a three-carbon building block for the construction of heterocyclic systems.
Beyond barbiturates, substituted malonates can participate in cyclocondensation reactions with other 1,3-dinucleophiles to form a variety of six-membered heterocycles. nih.gov In some instances, the diethyl malonate moiety can even act as a leaving group in the formation of other heterocyclic systems, such as 1,3,4-benzotriazepines. researchgate.net
Reductive Transformations of this compound
The ester groups of this compound are susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce esters to primary alcohols. study.comic.ac.uk Treatment of this compound with LiAlH₄ would result in the reduction of both diethyl ester functionalities to yield 2-methyl-2-phenyl-1,3-propanediol.
This transformation is particularly relevant as the reduction of the closely related diethyl phenylmalonate to 2-phenyl-1,3-propanediol (B123019) is a key step in the synthesis of the anticonvulsant drug Felbamate. google.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). google.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. ucalgary.ca
Table 3: Reduction of Diethyl Phenylmalonate with LiAlH₄
| Starting Material | Reducing Agent | Solvent | Product |
| Diethyl phenylmalonate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-phenyl-1,3-propanediol |
Functional Group Interconversions on the Phenyl Ring
The phenyl group of this compound can also undergo a variety of chemical transformations, allowing for the introduction or modification of substituents on the aromatic ring.
While the phenyl ring itself is electron-rich and generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions can activate the ring for nucleophilic aromatic substitution (SNAг). chemistrysteps.comlibretexts.org In this type of reaction, a nucleophile can displace a leaving group (typically a halide) on the aromatic ring.
Furthermore, the phenyl ring can be activated towards nucleophilic substitution by forming a π-complex with a transition metal, such as an iron-cyclopentadienyl moiety. Research has shown that nucleophilic substitution of chlorine on iron-complexed chlorobenzene (B131634) derivatives with the anion of diethyl alkylmalonates can proceed efficiently. smu.ca This methodology allows for the modification of substituents on the phenyl ring of the malonate framework under specific conditions. smu.ca
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The substituent already present on the benzene (B151609) ring—in this case, the -C(CH₃)(COOEt)₂ group—directs the position of the incoming electrophile.
The quaternary carbon attached to the phenyl ring acts as an alkyl group. Alkyl groups are generally weak activating groups and are ortho, para-directors. libretexts.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of the electrophile. The positive charge of the intermediate can be better stabilized when the electrophile adds to the ortho or para positions. Therefore, electrophilic substitution reactions on this compound are expected to yield a mixture of ortho- and para-substituted products.
Derivatization and Analog Synthesis of Diethyl Methyl Phenyl Malonate
Synthesis of Alpha-Alkyl(phenyl)acetic Acid Derivatives from Decarboxylation
The conversion of diethyl methyl(phenyl)malonate to its corresponding carboxylic acid derivative, 2-phenylpropanoic acid, is a classic example of the malonic ester synthesis pathway, which concludes with hydrolysis and decarboxylation. This process is a cornerstone of carbon-carbon bond formation and functional group manipulation. askthenerd.comwikipedia.org
Hydrolysis: The two ester groups of the malonate are hydrolyzed to carboxylic acid groups. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. Alternatively, vigorous acidic hydrolysis can be employed. ucalgary.cahmdb.ca
Decarboxylation: The resulting methyl(phenyl)malonic acid, a β-dicarboxylic acid, is unstable upon heating. It readily loses one molecule of carbon dioxide to yield the final product, 2-phenylpropanoic acid. askthenerd.com
A study on the analogous compound, diethyl 2-(perfluorophenyl)malonate, demonstrated that vigorous hydrolysis and decarboxylation could be achieved simultaneously by refluxing the ester with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH), affording the corresponding acetic acid derivative in good yield. beilstein-journals.org A similar approach can be applied to this compound.
In some complex malonate derivatives, the hydrolysis and decarboxylation can proceed through a more intricate mechanism. For instance, enzymatic hydrolysis of a related structure was found to involve the initial cleavage of one ester group, followed by a spontaneous decarboxylative fragmentation to yield the final carboxylic acid product. nih.gov
| Starting Material | Reagents/Conditions | Product | Typical Yield |
| This compound | 1. NaOH (aq), Heat2. H₃O⁺, Heat | 2-Phenylpropanoic acid | High |
| Diethyl 2-(perfluorophenyl)malonate | 48% HBr (aq), AcOH, Reflux | 2-(Perfluorophenyl)acetic acid | 63% beilstein-journals.org |
Development of Heterocyclic Compounds from this compound Precursors
The 1,3-dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of various six-membered heterocyclic compounds through condensation reactions with dinucleophiles. The most prominent examples are barbiturates, a class of drugs that act as central nervous system depressants. chemicalbook.comactylis.com
The synthesis of 5-methyl-5-phenylbarbituric acid is achieved by a cyclocondensation reaction between this compound and urea (B33335). askfilo.commdpi.com The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is prepared in situ by dissolving sodium metal in absolute ethanol (B145695). The base facilitates the condensation by deprotonating the urea, which then acts as the nucleophile. uobasrah.edu.iqcutm.ac.in
The general procedure involves:
Preparation of a sodium ethoxide solution in absolute ethanol.
Addition of this compound to the basic solution.
Addition of a solution of dry urea in hot ethanol.
Refluxing the mixture for several hours, during which the sodium salt of the barbiturate (B1230296) precipitates.
Acidification of the reaction mixture with an acid like hydrochloric acid to precipitate the final product, 5-methyl-5-phenylbarbituric acid. cutm.ac.inorgsyn.org
This reaction underscores the utility of the methyl(phenyl)malonate scaffold in constructing complex heterocyclic systems that are of significant pharmaceutical interest.
| Malonate Derivative | Dinucleophile | Base/Solvent | Product |
| This compound | Urea | Sodium Ethoxide / Ethanol | 5-Methyl-5-phenylbarbituric acid |
| Diethyl diethylmalonate | Urea | Sodium Ethoxide / Ethanol | Barbital (5,5-diethylbarbituric acid) wikipedia.org |
Synthesis of Advanced Pharmaceutical Intermediates Based on the Methyl(phenyl)malonate Scaffold
The this compound framework is a key structural motif in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role extends beyond the classic synthesis of barbiturates to more modern therapeutic agents.
A notable example is the compound JTT-130, Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate. nih.gov This complex molecule is an intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP) and has been investigated for the treatment of dyslipidemia. nih.gov The core structure of JTT-130 is a diethyl 2-methyl-2-phenylmalonate derivative, highlighting the scaffold's importance in contemporary drug design. The malonate portion of the molecule is crucial for its pharmacokinetic profile; it is designed to be rapidly hydrolyzed by liver-specific enzymes into an inactive carboxylic acid metabolite, thereby confining the drug's primary action to the intestine and minimizing potential liver-related side effects. nih.gov
This application demonstrates the evolution of the malonate scaffold from its use in traditional sedatives to its incorporation in highly specific, tissue-targeted therapeutic agents. The ability to readily modify the substituents on the malonate core allows for fine-tuning of the molecule's biological activity and metabolic stability. nbinno.com
Generation of Diols from Ester Reduction
The ester functionalities of this compound can be completely reduced to primary alcohols, yielding a 1,3-diol. This transformation is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). study.comcommonorganicchemistry.commasterorganicchemistry.com The reaction converts both ester groups into hydroxyl groups, transforming the malonate into 2-methyl-2-phenyl-1,3-propanediol.
The reduction process generally involves the following steps:
A solution or suspension of LiAlH₄ is prepared in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. ic.ac.ukorganic-chemistry.org
The this compound is added slowly to the cooled LiAlH₄ suspension.
After the reaction is complete, the excess hydride reagent is carefully quenched, and an aqueous workup is performed to liberate the diol product. masterorganicchemistry.com
This reduction is a fundamental transformation that converts the malonate scaffold into a different class of valuable synthetic intermediates. The resulting diol, 2-methyl-2-phenyl-1,3-propanediol, can be used in the synthesis of other compounds, such as dicarbamates like Felbamate (for the analogous 2-phenyl-1,3-propanediol), which have applications as anticonvulsants. google.comgoogle.com
More advanced methods for the selective reduction of malonates have also been developed. For example, a catalytic reductive desymmetrization using a dinuclear zinc complex and a silane (B1218182) reducing agent can convert one of the two ester groups into a primary alcohol with high enantioselectivity, producing a chiral β-hydroxyester. researchgate.net
| Starting Ester | Reducing Agent / Solvent | Product |
| This compound | LiAlH₄ / THF or Et₂O | 2-Methyl-2-phenyl-1,3-propanediol |
| Diethyl phenylmalonate | LiAlH₄ / Ethyl Ether | 2-Phenyl-1,3-propanediol (B123019) google.com |
| Diethyl phthalate | LiAlH₄ | 1,2-Benzenedimethanol masterorganicchemistry.com |
Synthesis of Deuterated Analogs for Mechanistic Probing
The synthesis of isotopically labeled compounds, particularly deuterated analogs, is a powerful tool for investigating reaction mechanisms. nih.gov While the direct synthesis of deuterated this compound is not widely reported, its analogs can be synthesized and utilized in mechanistic studies to trace the path of atoms and understand transition states.
For instance, a deuterated version of the compound could be synthesized by using a deuterated alkylating agent, such as deuterated methyl iodide (CD₃I), in the initial alkylation of diethyl phenylmalonate. This would place the isotopic label on the methyl group.
The utility of such labeled compounds is demonstrated in studies of related reactions. In a recent investigation into the catalytic reductive desymmetrization of malonic esters, phenyltrideuterosilane (PhSiD₃) was used as the reducing agent. researchgate.net This led to the formation of a β-hydroxyester product with 99% deuterium (B1214612) incorporation at the newly formed carbinol center (-CHD-OH). This experiment conclusively showed that the hydrogen (or deuterium) atom was delivered from the silane reagent via a zinc-hydride intermediate, providing critical insight into the reaction pathway. researchgate.net Such labeling studies are invaluable for distinguishing between proposed mechanisms and optimizing reaction conditions.
| Reaction Studied | Deuterium Source | Observation | Mechanistic Insight |
| Reductive Desymmetrization of Malonic Ester researchgate.net | PhSiD₃ | 99% Deuterium incorporation into the product's -CHD-OH group. | Confirms hydrogen transfer from the silane reagent via a metal-hydride intermediate. |
| Malonic Acid-Mediated Acylation researchgate.net | N/A (¹H NMR) | In situ detection of ketene (B1206846) intermediate. | Supports a concerted mechanism for CO₂ and ketene formation. |
Advanced Spectroscopic and Computational Characterization of Diethyl Methyl Phenyl Malonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of diethyl methyl(phenyl)malonate by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectra offer unique insights into the connectivity and arrangement of atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl, ethyl, and phenyl groups. The chemical shifts of these protons are influenced by their local electronic environments. For instance, the protons of the phenyl group would appear in the aromatic region of the spectrum, while the protons of the ethyl and methyl groups would be found in the aliphatic region. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, and the spin-spin coupling patterns reveal the connectivity between neighboring protons.
The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbons of the ester groups are typically observed at the downfield end of the spectrum.
While specific experimental NMR data for this compound is available in spectral databases, detailed research findings with comprehensive assignments of chemical shifts and coupling constants are not widely published in the public domain. However, analysis of related compounds such as diethyl phenylmalonate and diethyl methylmalonate can provide valuable comparative data for spectral interpretation. rsc.orgnih.gov
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-H | 7.2 - 7.5 |
| Methylene-H (-OCH₂CH₃) | 4.1 - 4.3 |
| Methyl-H (-CH₃) | 1.5 - 1.8 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 168 - 172 |
| Aromatic C | 125 - 140 |
| Quaternary C | 55 - 65 |
| Methylene (B1212753) C (-OCH₂) | 60 - 65 |
| Methyl C (-CH₃) | 20 - 25 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds.
The most prominent features in the IR spectrum of this compound are expected to be the strong absorption bands associated with the carbonyl (C=O) stretching vibrations of the two ester groups. These typically appear in the region of 1730-1750 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the adjacent phenyl and methyl groups.
Other significant absorption bands include those corresponding to the C-O stretching vibrations of the ester linkages, which are usually found in the 1000-1300 cm⁻¹ region. The presence of the phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl and ethyl groups are expected just below 3000 cm⁻¹.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1730 - 1750 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-H (Aromatic) | Stretching | > 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.
To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structures of related substituted diethyl malonate derivatives have been determined, providing insights into the potential packing motifs and conformational preferences of this class of compounds. researchgate.net For example, the study of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates revealed a monoclinic crystal system with specific cell parameters and the presence of intermolecular hydrogen bonds. researchgate.net
Computational Prediction of Spectroscopic Parameters
In the absence of complete experimental spectroscopic data, or to aid in its interpretation, computational methods such as Density Functional Theory (DFT) can be employed to predict spectroscopic parameters. DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for this compound.
The accuracy of these predictions is highly dependent on the chosen functional and basis set. By calculating the magnetic shielding tensors for each nucleus, theoretical NMR chemical shifts can be obtained. These calculated values can then be compared with experimental spectra to confirm structural assignments. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical IR spectrum.
While specific DFT studies on this compound are not found in the current literature, the methodology has been successfully applied to a wide range of organic molecules for spectroscopic prediction. ijariie.comresearchgate.net These general studies demonstrate the potential of DFT to provide valuable insights into the spectroscopic properties of the title compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape.
By simulating the motion of the atoms in the molecule, MD can explore the different accessible conformations and their relative energies. This is particularly useful for understanding the rotational freedom around the various single bonds, such as those connecting the phenyl group and the ethyl ester groups to the central quaternary carbon. The results of MD simulations can reveal the most stable conformations and the energy barriers between them.
Although no specific molecular dynamics studies on this compound have been published, the technique is widely used to investigate the conformational preferences of organic molecules. Such studies on related malonate esters could provide a basis for understanding the likely dynamic behavior of this compound.
Applications in Organic Synthesis and Methodological Development
Role as a Chiral Building Block in Asymmetric Synthesis
Diethyl methyl(phenyl)malonate is a prochiral compound, meaning it possesses two chemically equivalent (enantiotopic) ester groups attached to a central quaternary carbon. The ability to selectively transform one of these groups provides a powerful and direct route to chiral molecules containing a fully substituted stereocenter. This desymmetrization strategy is a cornerstone of its application in asymmetric synthesis, as it elegantly separates the challenges of carbon-carbon bond formation and enantioselection. nih.gov
Enantioselective Transformations Involving the Alpha-Carbon
The primary enantioselective transformation involving the alpha-carbon of this compound is the desymmetrization of its two ester functionalities. A notable advancement in this area is the catalytic reductive desymmetrization, which offers a potent alternative to traditional enzymatic hydrolysis methods. nih.gov Researchers have developed a zinc-catalyzed asymmetric hydrosilylation reaction that selectively reduces one of the two ester groups to a primary alcohol. This transformation yields highly valuable α-quaternary β-hydroxyesters with excellent levels of enantiocontrol. nih.gov
This method is significant because it creates a chiral building block rich in functionality, ready for further synthetic elaboration. The resulting chiral monoester can be used in the synthesis of a wide array of complex target molecules where the quaternary stereocenter is a key structural feature. nih.govresearchgate.net The predictability of the reaction's stereochemical outcome can be enhanced through computational analysis, which models the interaction between the substrate's substituents (the phenyl and methyl groups) and the chiral catalyst's active sites. researchgate.net
Catalyst Design for Asymmetric Induction
The success of the aforementioned enantioselective transformations hinges on the rational design of chiral catalysts. For the asymmetric reductive desymmetrization of this compound and similar substrates, a dinuclear zinc complex featuring a tetradentate ligand has proven highly effective. nih.gov This catalyst demonstrates remarkable enantiocontrol, capable of distinguishing between even sterically similar substituents on the malonic ester. nih.gov
Furthermore, the catalyst exhibits high chemoselectivity, preferentially targeting the diester motif of the substrate. nih.gov The development of such catalysts is a critical area of research, as it expands the toolkit for asymmetric synthesis. Other related strategies for creating chiral quaternary centers from malonate-type precursors include the use of bifunctional tertiary amine-thiourea organocatalysts, which have been successfully employed in the enantioselective Michael addition of malonates to challenging substrates. nih.govacs.org
Table 1: Catalyst Performance in Asymmetric Desymmetrization of Malonic Esters This table presents representative data on the effectiveness of catalytic systems in the desymmetrization of prochiral malonates, highlighting the high enantioselectivity achieved.
| Substrate | Catalyst System | Transformation | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| This compound | Dinuclear Zinc Complex / Hydrosilane | Reductive Desymmetrization | Excellent | nih.gov |
| Dimethyl methyl(phenyl)malonate | Pig Liver Esterase (PLE) | Enzymatic Hydrolysis | High | researchgate.net |
| Diethyl malonate derivative | Tertiary Amine-Thiourea | Michael Addition to Enone | Up to 95% | nih.govacs.org |
Intermediate in Complex Molecule Synthesis
Malonic esters are foundational reagents in organic synthesis, prized for their ability to act as versatile building blocks in the construction of complex molecular architectures. chemicalbook.com this compound is particularly valuable as it provides a nucleophilic carbon source for forming quaternary carbon centers, which are common motifs in natural products and intricate organic molecules.
Its utility stems from the acidity of the alpha-carbon, which, although lacking a proton itself, allows its precursor, diethyl phenylmalonate, to be easily deprotonated to form a stable enolate. This enolate can then be alkylated with a methylating agent to form this compound. Subsequently, this compound can be a precursor in reactions leading to highly substituted and sterically congested frameworks. A related compound, diethyl(phenylacetyl)malonate, serves as an intermediate in the synthesis of complex heterocyclic structures such as methylanhydroacetonebenzil, showcasing the role of such malonates in building elaborate ring systems. chemicalbook.comchemicalbook.com
Precursor for Bioactive Compound Frameworks in Medicinal Chemistry Research
In medicinal chemistry, this compound and its structural relatives are key precursors for the synthesis of various bioactive compounds, most notably barbiturates. smu.ca Barbiturates are a class of drugs that act as central nervous system (CNS) depressants and include important antiepileptic and sedative agents like phenobarbital. smu.cathaiscience.info
The standard synthesis of these frameworks involves the condensation of a disubstituted malonic ester, such as diethyl ethyl(phenyl)malonate, with urea (B33335) in the presence of a strong base. thaiscience.infoslideshare.net this compound can be readily converted into this necessary precursor via ethylation. This makes it a crucial intermediate in the production of a range of 5,5-disubstituted barbituric acids. smu.ca The phenyl and alkyl groups at the 5-position of the barbiturate (B1230296) ring are critical for modulating the pharmacological activity of the resulting drug. Additionally, related malonate structures serve as precursors to other therapeutic agents, including anti-inflammatory drugs and anticonvulsants. chemicalbook.com
Ligand Design and Coordination Chemistry Research Utilizing Malonate Motifs
The malonate framework inherent in this compound is a versatile motif for the design of ligands in coordination chemistry. Upon hydrolysis of the ester groups, the resulting methyl(phenyl)malonate dianion can coordinate to metal ions in various ways. Alkyl-substituted malonate ions have been shown to exhibit at least 13 different types of coordination geometries with d- and f-block metals. researchgate.net
Typically, these malonate ligands form stable six-membered metallocycles with the metal center. researchgate.net They can function as either blocking ligands, occupying a single coordination site, or as bridging ligands that link multiple metal centers to form coordination polymers. acs.org The nature of the substituents on the alpha-carbon, in this case, a methyl and a phenyl group, can significantly influence the resulting supramolecular structure, crystal packing, and even the magnetic properties of the final material. acs.orgacs.org
Development of Novel Synthetic Reagents and Methodologies
This compound and its parent compounds are frequently used as benchmark substrates in the development of new synthetic methods. A significant area of innovation has been in palladium-catalyzed reactions for the formation of carbon-carbon bonds. tum.de For instance, methodologies for the α-arylation of diethyl malonate with aryl halides have been extensively developed, utilizing specific palladium catalysts paired with sterically hindered phosphine (B1218219) ligands. chemicalbook.comacs.org
While the direct palladium-catalyzed arylation of α-alkyl-substituted malonates can be challenging, researchers have devised one-pot, two-step procedures involving an initial arylation followed by in-situ alkylation. acs.org Another innovative approach for synthesizing diethyl alkyl(phenyl)malonates involves the use of iron-cyclopentadienyl complexes of chlorobenzene (B131634) derivatives. This method allows for the nucleophilic substitution of the chloro group by a diethyl alkylmalonate anion, followed by demetallation to release the desired product in good yields. smu.ca This technique provides a flexible route to compounds that are otherwise difficult to access. smu.ca Other modern methodologies being explored with malonates include reactions under high pressure to facilitate difficult transformations and the use of visible light to trigger enzymatic cross-coupling reactions. nih.govacs.org
Emerging Research Directions and Future Perspectives for Diethyl Methyl Phenyl Malonate
Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of malonic esters. Traditional synthesis routes for similar compounds, such as diethyl phenylmalonate, often involve Claisen condensation using strong bases like sodium ethoxide and solvents such as ethanol (B145695). While effective, future research is aimed at developing more environmentally benign alternatives.
Emerging green approaches focus on several key areas:
Catalysis: Replacing stoichiometric strong bases with catalytic systems can reduce waste and improve safety. Research into solid acid or base catalysts that can be easily recovered and recycled is a promising direction.
Alternative Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, is being explored to replace volatile organic compounds (VOCs). Water-based synthesis is also a key goal, although the solubility of the reactants can be a challenge.
Biocatalysis: A significant advancement in green transformations of related malonates involves the use of enzymes. For instance, immobilized lipase (B570770) from Thermomyces lanuginosa has been used for the partial hydrolysis of diethyl phenylmalonate to its corresponding chiral monoester. sigmaaldrich.com This enzymatic approach offers high selectivity under mild conditions, avoiding harsh reagents. This strategy could be directly applicable to diethyl methyl(phenyl)malonate for creating chiral building blocks.
| Green Approach | Potential Application for this compound | Advantages |
| Solid Acid/Base Catalysts | Synthesis via condensation reactions | Recyclable, reduced waste, milder conditions |
| Biocatalysis (e.g., Lipases) | Selective hydrolysis to chiral monoesters | High enantioselectivity, mild aqueous conditions, biodegradable catalyst sigmaaldrich.com |
| Alternative Solvents | Use in synthesis and purification steps | Reduced VOC emissions, potential for improved reaction rates |
Integration into High-Throughput Synthesis Platforms
High-throughput synthesis (HTS) platforms are essential in modern drug discovery and materials science for rapidly generating and screening large libraries of compounds. The malonic ester synthesis, a foundational method for producing substituted acetic acids from malonates, is well-suited for automation due to its reliability and the commercial availability of its precursors. patsnap.commasterorganicchemistry.comlibretexts.org
While specific integration of this compound into HTS is not yet widely documented, its potential is significant. The core reactions—deprotonation followed by alkylation—are robust and can be performed in parallel formats, such as 96-well plates. organicchemistrytutor.comwikipedia.org Future work will likely focus on adapting these classic reactions to automated liquid handlers and flow chemistry systems. Flow reactors, in particular, offer enhanced control over reaction parameters like temperature and time, improving yield and safety, which are key considerations for integrating this chemistry into HTS platforms.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent cutting-edge fields in organic synthesis, offering novel reaction pathways under mild conditions by harnessing the power of light and electricity, respectively. While research directly involving this compound is still nascent, studies on closely related malonate derivatives highlight the potential of these techniques.
For example, visible-light photoredox catalysis has been employed for C-C bond formation between heteroarenes and diethyl bromomalonate. These reactions often proceed via radical intermediates, enabling transformations that are difficult to achieve through traditional ionic pathways. Similarly, electrosynthesis is emerging as an environmentally friendly platform for organic transformations. The electrochemical generation of nucleophiles or radical species from malonate precursors could provide a reagent-free method for functionalization, aligning with green chemistry principles. The future exploration of these methods with this compound could unlock new synthetic routes to complex molecules.
Advanced Materials Science Applications Derived from Malonate Scaffolds
The malonate scaffold is a valuable component in the design of functional materials, including polymers and liquid crystals. chemicalbook.com The specific structure of this compound, featuring both an aromatic phenyl ring and an aliphatic methyl group, makes it an attractive monomer or precursor for advanced materials with tailored properties.
Potential applications in materials science include:
Polymers: Malonate derivatives can be incorporated into polyester (B1180765) or polyamide backbones. The phenyl group in this compound could enhance the thermal stability and refractive index of the resulting polymers, making them suitable for optical applications.
Liquid Crystals: The rigid phenyl group is a common structural motif in liquid crystalline compounds. chemicalbook.com By incorporating the this compound scaffold into larger molecules, it may be possible to design novel liquid crystal materials with specific phase behaviors.
Functional Surfaces: The ester groups can be hydrolyzed to carboxylic acids, providing anchor points for grafting the molecule onto surfaces to modify their chemical and physical properties.
Chemo- and Regioselective Functionalization Strategies
While the synthesis of this compound itself involves selective functionalization of the malonate core, future research will focus on developing advanced strategies for subsequent, highly selective modifications. This includes targeting different parts of the molecule with precision.
Key emerging strategies include:
Enzymatic Desymmetrization: As mentioned, lipases can selectively hydrolyze one of the two ester groups, providing a powerful route to chiral, non-racemic mono-acids. sigmaaldrich.com This is a prime example of chemo- and enantioselective functionalization.
Directed C-H Functionalization: Modern catalysis offers methods to selectively activate and functionalize specific C-H bonds. Future work could target the ortho-, meta-, or para-positions of the phenyl ring for late-stage modification, allowing for the synthesis of diverse derivatives from a common intermediate.
Decarboxylative Transformations: The malonate ester can be hydrolyzed and then undergo selective mono-decarboxylation to yield a phenylpropionic acid derivative. masterorganicchemistry.com Controlling this process or coupling it with other reactions in a tandem sequence is an area of active research.
| Strategy | Target Site on Molecule | Potential Outcome |
| Enzymatic Hydrolysis | One of the two ester groups | Chiral mono-acid building block sigmaaldrich.com |
| Directed C-H Activation | Phenyl ring | Late-stage diversification of the aromatic core |
| Selective Decarboxylation | Carboxylic acid (post-hydrolysis) | Synthesis of substituted propionic acids masterorganicchemistry.com |
Q & A
Q. What are the typical synthetic routes for preparing diethyl methyl(phenyl)malonate, and how do reaction conditions influence yield?
this compound can be synthesized via:
- Copper-catalyzed arylation : Coupling aryl iodides with diethyl malonate using Cs₂CO₃, CuI, and 2-phenylphenol under mild conditions (60–80°C), achieving yields of 70–90%. This method offers functional group tolerance and avoids harsh bases .
- Michael addition : Using diethyl malonate as a nucleophile with α,β-unsaturated carbonyl compounds (e.g., methyl crotonate) to form 1,5-dioxygenated products. Solvent polarity and base strength (e.g., NaOEt) critically affect regioselectivity .
- Alkylation of enolates : Generating enolates with strong bases (e.g., LDA) followed by reaction with alkyl halides. Steric hindrance from the phenyl group may require elevated temperatures (e.g., 80°C) .
Q. What spectroscopic techniques are used to characterize this compound, and what key signals indicate successful synthesis?
- ¹H/¹³C NMR : The malonate methyl group appears as a singlet at δ ~1.3 ppm (¹H) and δ ~50 ppm (¹³C). Aromatic protons from the phenyl group show multiplet signals at δ ~7.2–7.5 ppm .
- IR spectroscopy : Ester C=O stretches at ~1740 cm⁻¹ and C-O stretches at ~1250 cm⁻¹ confirm the malonate backbone .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) at m/z 265.1 (calculated) validate the product .
Q. How does this compound participate in Claisen condensation, and what intermediates are formed?
In Claisen condensation, the enolate of this compound attacks another ester or ketone, forming a β-ketoester. Key steps:
- Enolate generation : Using NaOEt or LDA to deprotonate the α-hydrogen.
- Nucleophilic attack : The enolate reacts with the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Decarboxylation : Under acidic or thermal conditions, the β-ketoester loses CO₂, yielding substituted acetophenones .
Advanced Research Questions
Q. How can enantioselective decarboxylation of this compound derivatives be achieved, and what factors control stereoselectivity?
Enzymatic methods using arylmalonate decarboxylase (AMDase) enable enantioselective decarboxylation:
- Substrate design : Bulky substituents (e.g., phenyl groups) enhance enzyme-substrate binding, favoring (R)- or (S)-configured products.
- Kinetic resolution : AMDase selectively decarboxylates one enantiomer, with reaction rates influenced by pH (optimal ~7.5) and temperature (25–37°C) .
- Mutagenesis : Engineered AMDase variants (e.g., W188G) improve catalytic efficiency for non-natural substrates .
Q. What strategies resolve contradictions in reported yields for copper-catalyzed arylations of diethyl malonate derivatives?
Discrepancies arise from:
- Catalyst loading : Lower CuI (5 mol%) reduces side reactions but may slow kinetics.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve electrophile solubility but may promote hydrolysis.
- Electrophile reactivity : Electron-deficient aryl iodides (e.g., nitro-substituted) react faster, while steric hindrance in ortho-substituted substrates lowers yields . Systematic optimization using design of experiments (DoE) can identify ideal conditions .
Q. How does hydrolysis of this compound proceed, and what conditions favor decarboxylation versus ester cleavage?
- Acidic hydrolysis : Concentrated HCl (reflux) cleaves esters to malonic acid derivatives. The phenyl group stabilizes the intermediate, slowing decarboxylation .
- Basic hydrolysis : NaOH/EtOH generates the disodium salt of malonic acid. Subsequent heating (100°C) induces decarboxylation to phenylacetic acid derivatives .
- Thermal decarboxylation : Heating the free malonic acid above 150°C in toluene removes CO₂, forming monosubstituted acetic acids .
Q. What computational methods predict regioselectivity in the alkylation of this compound enolates?
- DFT calculations : Analyze transition-state energies to determine if alkylation occurs at the α- or γ-position. Bulky electrophiles favor less hindered sites.
- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on enolate solvation and reactivity .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction outcomes .
Data Analysis and Optimization
Q. How do steric and electronic effects influence the Michael addition of this compound to α,β-unsaturated ketones?
- Steric effects : Bulky α,β-unsaturated ketones (e.g., mesityl oxide) favor 1,4-addition due to reduced 1,2-adduct strain.
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the ketone enhance electrophilicity, accelerating reaction rates.
- Solvent choice : Non-polar solvents (e.g., toluene) improve selectivity for 1,4-adducts by stabilizing charge-separated intermediates .
Q. What experimental protocols validate the purity of this compound in synthetic workflows?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify residual starting materials (e.g., diethyl malonate).
- GC-MS : Detect volatile impurities (e.g., ethyl acetate) with a DB-5 column and He carrier gas .
- Elemental analysis : Confirm <0.1% sulfur or heavy metals (e.g., Pb) from catalysts .
Q. How can conflicting NMR data for this compound derivatives be reconciled?
- Dynamic effects : Rotameric equilibria in solution may split signals. Variable-temperature NMR (VT-NMR) at –40°C resolves overlapping peaks.
- Isotopic labeling : ¹³C-labeled malonate aids in assigning quaternary carbons.
- COSY/HSQC : Correlate proton and carbon signals to confirm connectivity in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
